molecular formula C14H20O5 B8345390 6-Hydroxy-6-(4,4-dimethyl-2,6-dioxocyclohexylidene)-hexanoic acid

6-Hydroxy-6-(4,4-dimethyl-2,6-dioxocyclohexylidene)-hexanoic acid

Cat. No. B8345390
M. Wt: 268.30 g/mol
InChI Key: MWQPEIAPCORDMB-UHFFFAOYSA-N
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Patent
US06573337B1

Procedure details

Benzyl 6-hydroxy-6-(4,4-dimethyl-2,6-dioxocyclo-hexylidene)-hexanoate (1.50 g, 4.19 mmol) was hydrogenated over Pd/C (10%) (150 mg) in MeOH (20 ml) at room temperature for 10 hours. The catalyst was filtered off, and the filtrate was evaporated, yielding 6-hydroxy-6-(4,4-dimethyl-2,6-dioxocyclohexylidene)-hexanoic acid (1.10 g, 98%);
Name
Benzyl 6-hydroxy-6-(4,4-dimethyl-2,6-dioxocyclo-hexylidene)-hexanoate
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2](=[C:17]1[C:22](=[O:23])[CH2:21][C:20]([CH3:25])([CH3:24])[CH2:19][C:18]1=[O:26])[CH2:3][CH2:4][CH2:5][CH2:6][C:7]([O:9]CC1C=CC=CC=1)=[O:8]>CO.[Pd]>[OH:1][C:2](=[C:17]1[C:18](=[O:26])[CH2:19][C:20]([CH3:24])([CH3:25])[CH2:21][C:22]1=[O:23])[CH2:3][CH2:4][CH2:5][CH2:6][C:7]([OH:9])=[O:8]

Inputs

Step One
Name
Benzyl 6-hydroxy-6-(4,4-dimethyl-2,6-dioxocyclo-hexylidene)-hexanoate
Quantity
1.5 g
Type
reactant
Smiles
OC(CCCCC(=O)OCC1=CC=CC=C1)=C1C(CC(CC1=O)(C)C)=O
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Name
Quantity
150 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated

Outcomes

Product
Name
Type
product
Smiles
OC(CCCCC(=O)O)=C1C(CC(CC1=O)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 97.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.